molecular formula C13H19ClN2OS B6992141 N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide

N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide

Cat. No.: B6992141
M. Wt: 286.82 g/mol
InChI Key: YADZWRHTWOKVCY-UHFFFAOYSA-N
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Description

N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The compound’s unique structure, featuring a chlorocyclopropyl group and a thiophene ring, makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-10(13(14)5-6-13)15-7-3-8-16-12(17)11-4-2-9-18-11/h2,4,9-10,15H,3,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZWRHTWOKVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)Cl)NCCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Chlorocyclopropyl Intermediate: : The initial step involves the chlorination of cyclopropane to form 1-chlorocyclopropane. This can be achieved using chlorine gas under UV light or by using a chlorinating agent like sulfuryl chloride.

  • Amination: : The chlorocyclopropyl intermediate is then reacted with ethylamine to form 1-(1-chlorocyclopropyl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

  • Coupling with Thiophene-2-carboxylic Acid: : The final step involves coupling the 1-(1-chlorocyclopropyl)ethylamine with thiophene-2-carboxylic acid. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The chlorocyclopropyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, thiols)

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amino derivatives

    Substitution: Substituted cyclopropyl derivatives

Scientific Research Applications

N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : The compound’s biological activity is of interest for studying its effects on various biological pathways and its potential as a therapeutic agent.

  • Medicine: : Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

  • Industry: : In material science, thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the chlorocyclopropyl and ethylamino groups, making it less complex.

    N-[3-(ethylamino)propyl]thiophene-2-carboxamide: Similar but without the chlorocyclopropyl group.

    N-[3-[1-(cyclopropyl)ethylamino]propyl]thiophene-2-carboxamide: Similar but without the chlorine atom on the cyclopropyl group.

Uniqueness

N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide is unique due to the presence of the chlorocyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

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